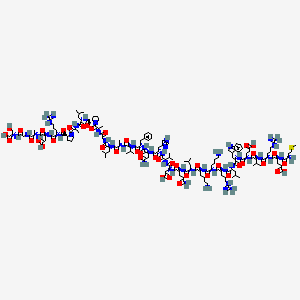

H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The peptide H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH, also known as ANP, is a naturally occurring peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. ANP is synthesized and released by the atria of the heart in response to increased blood volume and pressure, and it acts to reduce blood volume and pressure by increasing the excretion of sodium and water in the kidneys.

作用機序

H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH acts primarily through the activation of the natriuretic peptide receptor-A (NPR-A), which is expressed in the kidneys, blood vessels, and other tissues. NPR-A activation leads to increased production of cyclic guanosine monophosphate (cGMP), which in turn stimulates the excretion of sodium and water in the kidneys and promotes vasodilation in the blood vessels. H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH also has direct effects on the heart, including reducing heart rate and contractility.

生化学的および生理学的効果

H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH has a number of biochemical and physiological effects in the body, including:

- Reducing blood volume and pressure

- Increasing urine production and sodium excretion

- Promoting vasodilation and reducing vascular resistance

- Inhibiting the renin-angiotensin-aldosterone system (RAAS)

- Reducing sympathetic nervous system activity

- Inhibiting the growth and proliferation of cardiac and vascular cells

実験室実験の利点と制限

H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH and its analogs have several advantages for laboratory experiments, including their well-characterized biological activity and pharmacokinetic properties, as well as the availability of synthetic peptides for use in experiments. However, H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH and its analogs can also be expensive and difficult to produce, and they may have limited stability and shelf life.

将来の方向性

There are several areas of future research related to H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH and its analogs, including:

- Developing more potent and selective H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH analogs for use in cardiovascular disease and other conditions

- Investigating the role of H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH in other physiological processes, such as inflammation and metabolism

- Developing new methods for synthesizing and delivering H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH and its analogs

- Investigating the potential for H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH and its analogs to be used as biomarkers for cardiovascular disease and other conditions

- Exploring the use of H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH and its analogs in combination with other drugs for enhanced therapeutic effects.

合成法

H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. The final peptide can then be cleaved from the support and purified using various chromatographic techniques.

科学的研究の応用

H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH has been extensively studied for its role in regulating blood pressure and fluid balance, and it has also been investigated for its potential therapeutic applications in cardiovascular disease and other conditions. H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH analogs and derivatives have been developed with improved pharmacokinetic properties and enhanced biological activity, and these compounds are being evaluated in preclinical and clinical studies.

特性

CAS番号 |

141281-67-6 |

|---|---|

製品名 |

H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH |

分子式 |

C73H126N20O23S |

分子量 |

1683.988 |

IUPAC名 |

(3S)-4-[[(2R)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C73H126N20O23S/c1-13-36(6)55(89-71(113)56(41(11)94)90-64(106)44(21-15-17-25-75)83-67(109)49(33-117)88-66(108)47(31-54(98)99)85-69(111)51-23-19-27-93(51)72(114)48(30-52(77)96)87-58(100)37(7)76)70(112)86-46(29-35(4)5)65(107)82-43(20-14-16-24-74)63(105)80-39(9)60(102)84-45(28-34(2)3)62(104)78-32-53(97)92-26-18-22-50(92)68(110)81-38(8)59(101)79-40(10)61(103)91-57(42(12)95)73(115)116/h34-51,55-57,94-95,117H,13-33,74-76H2,1-12H3,(H2,77,96)(H,78,104)(H,79,101)(H,80,105)(H,81,110)(H,82,107)(H,83,109)(H,84,102)(H,85,111)(H,86,112)(H,87,100)(H,88,108)(H,89,113)(H,90,106)(H,91,103)(H,98,99)(H,115,116)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,55-,56-,57-/m0/s1 |

InChIキー |

VSDSJULNPZLYJK-NLWFNJKKSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)

![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)